molecular formula C15H12FNO4 B6394021 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% CAS No. 1261954-13-5

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%

Cat. No. B6394021
CAS RN: 1261954-13-5
M. Wt: 289.26 g/mol
InChI Key: JKNKCVORZYRFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, also known as 3-EFPPA, is an organic compound widely used in both scientific research and industrial applications. It is a white crystalline solid that is soluble in both water and organic solvents. This compound has been studied extensively due to its unique properties and potential applications.

Mechanism of Action

The exact mechanism of action of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% has been shown to interact with certain proteins and lipids, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% are not fully understood. However, it has been shown to have anti-inflammatory and antioxidant properties. Additionally, 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% has been shown to inhibit the growth of certain types of cancer cells in laboratory studies.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% in laboratory experiments include its low toxicity and low cost. Additionally, it is relatively easy to synthesize, and can be stored for long periods of time without degradation. However, 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% is not very soluble in water, which can limit its use in some experiments.

Future Directions

The potential future directions for 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% include further research into its mechanism of action, as well as its potential applications in the pharmaceutical and industrial industries. Additionally, further research into its biochemical and physiological effects could lead to the development of novel therapeutic agents. Finally, further research into its synthesis and storage could lead to improved methods of production and storage.

Synthesis Methods

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% can be synthesized using a variety of methods. The most common method is to react ethoxycarbonyl chloride with 3-fluoro-4-nitrophenol in aqueous solution. This reaction is typically carried out at room temperature, and the resulting product is a white crystalline solid. Other methods of synthesis include reaction with a variety of other reagents, such as sodium hydroxide, potassium hydroxide, and lithium hydroxide.

Scientific Research Applications

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% has a variety of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, and has also been used as a catalyst in the synthesis of other compounds. Additionally, 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95% has been used as a reagent in the synthesis of various polymers, such as polyesters and polyamides.

properties

IUPAC Name

3-(4-ethoxycarbonyl-3-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-2-21-15(20)11-6-5-9(8-12(11)16)10-4-3-7-17-13(10)14(18)19/h3-8H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNKCVORZYRFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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